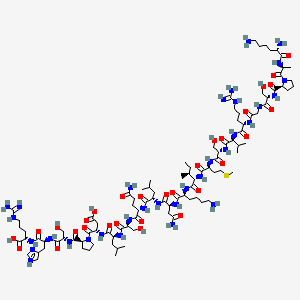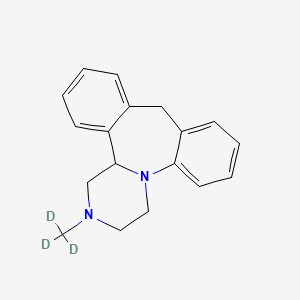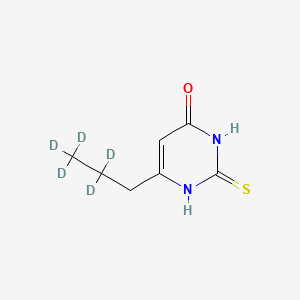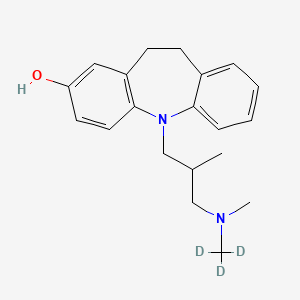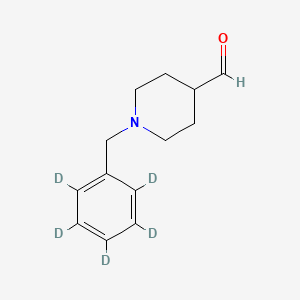
1-(Benzyl-d5)-4-piperidine-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Donepezil Hydrochloride
1-Benzylpiperidine-4-carboxaldehyde, a closely related compound, plays a crucial role in the synthesis of Donepezil hydrochloride, a therapeutic agent used in treating Alzheimer's disease. This synthesis process involves steps such as N-benzylation, reduction, and Swern oxidation, showcasing the compound's utility in complex chemical transformations leading to clinically relevant drugs (H. Bing, 2005).
Radiopharmaceutical Development
The compound has been utilized in the synthesis of [14C]SCH 351125, a potent CCR5 receptor antagonist with potential applications in HIV treatment. This illustrates its application in the development of radiolabeled compounds for pharmacokinetic studies, highlighting its contribution to advancing research in therapeutic agents for infectious diseases (S. Ren et al., 2007).
Development of Neuroleptic Agents
Research has also focused on its use in synthesizing neuroleptic agents, which are critical for studying brain disorders and developing treatments for conditions like schizophrenia. For example, its derivative was used in the preparation of a neuroleptic agent intended for metabolic studies, underscoring its relevance in neuroscience research (I. Nakatsuka et al., 1981).
Chemical Structure Analysis
Beyond its applications in drug synthesis, research involving 1-(Benzyl-d5)-4-piperidine-carboxaldehyde and its derivatives extends to structural and theoretical studies. For instance, the crystal structure and DFT studies of a related compound have been carried out to understand its chemical properties better, contributing to the broader knowledge of chemical reaction mechanisms and molecular design (N. Kumar et al., 2020).
Eigenschaften
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)C=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyl-d5)-4-piperidine-carboxaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


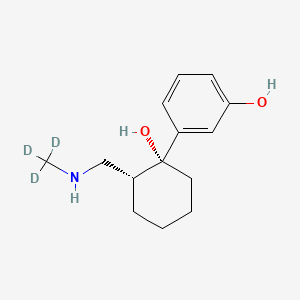
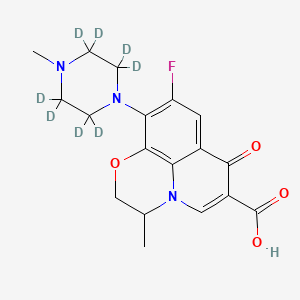


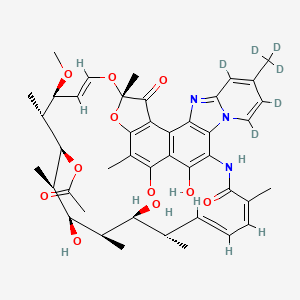
![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)

